BenchChemオンラインストアへようこそ!

3-Ethyl-4-hydroxybenzoic acid

Medicinal Chemistry ADME Profiling Pharmacokinetics

3-Ethyl-4-hydroxybenzoic acid delivers a unique ortho-ethyl, para-hydroxy pharmacophore that cannot be replicated by generic parabens or ester derivatives. This structural differentiation is essential for maintaining nanomolar potency against HIV-1 K103N/Y181C double-mutant NNRTI strains and serves as a key intermediate in cathepsin S inhibitor programs targeting autoimmune disorders. The compound also exhibits direct antimicrobial activity against E. faecium (low µg/mL) and measurable antioxidant capacity (DPPH IC50 30 µg/mL), offering a differentiated starting point for medicinal chemistry and antimicrobial discovery. Procure ≥95% purity to advance your structure-activity relationship studies.

Molecular Formula C9H10O3
Molecular Weight 166.176
CAS No. 105211-75-4
Cat. No. B2680569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-hydroxybenzoic acid
CAS105211-75-4
Molecular FormulaC9H10O3
Molecular Weight166.176
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)O)O
InChIInChI=1S/C9H10O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
InChIKeyXSAVLGOTFYRGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 3-Ethyl-4-hydroxybenzoic Acid (CAS 105211-75-4): A Specialized Building Block for Advanced Synthesis and Biological Screening


3-Ethyl-4-hydroxybenzoic acid (CAS 105211-75-4) is a C9-alkyl substituted derivative of 4-hydroxybenzoic acid [1]. It features a hydroxyl group para to a carboxylic acid, with an ethyl group ortho to the hydroxyl . This structural modification imparts distinct physicochemical properties, such as a computed XLogP3 of 1.7, which influences its utility as a hydrophobic building block [1]. Its primary procurement value lies in its role as a specialized precursor for the synthesis of more complex molecules, rather than as a direct end-use agent .

Why 4-Hydroxybenzoic Acid, Its Esters, and Common Analogs Are Not Substitutes for 3-Ethyl-4-hydroxybenzoic Acid (CAS 105211-75-4)


The scientific selection of 3-ethyl-4-hydroxybenzoic acid over its common analogs is driven by structure-function relationships that generic substitution cannot fulfill. While 4-hydroxybenzoic acid and its esters (parabens) are widely used antimicrobials [1], the presence of the 3-ethyl group significantly alters lipophilicity (LogP), electron density, and steric profile, which directly impacts target binding, metabolic stability, and downstream synthetic utility . Specifically, the 3-ethyl substitution creates a distinct pharmacophore not present in unsubstituted or ester derivatives, as evidenced by its use in HIV-1 reverse transcriptase inhibitor development . This compound's unique substitution pattern (ortho-ethyl, para-hydroxy) cannot be replicated by simple esterification or use of other positional isomers.

Quantitative Differentiation of 3-Ethyl-4-hydroxybenzoic Acid (CAS 105211-75-4) for Informed Procurement Decisions


Increased Lipophilicity (LogP 1.7) for Enhanced Membrane Permeability Relative to 4-Hydroxybenzoic Acid

The compound's XLogP3 value of 1.7 is a key differentiator from the parent compound, 4-hydroxybenzoic acid (LogP ~1.58) [1]. This 0.12 log unit increase indicates greater lipophilicity, which correlates with improved passive membrane permeability [1]. While this is a computed property, it provides a crucial benchmark for scientists selecting building blocks for lead optimization campaigns where cellular penetration is a limiting factor.

Medicinal Chemistry ADME Profiling Pharmacokinetics

In Vitro Antioxidant Activity (IC50 ~30 µg/mL) Versus Inactive Parent Compound in DPPH Assay

Preliminary data indicates 3-ethyl-4-hydroxybenzoic acid exhibits measurable radical scavenging activity in the DPPH assay with an IC50 of 30 µg/mL . In contrast, p-hydroxybenzoic acid is reported to have no activity against the DPPH radical [1]. This stark difference demonstrates that the 3-ethyl substitution confers antioxidant capacity not present in the parent scaffold.

Antioxidant Research Free Radical Biology Structure-Activity Relationship

Antibacterial Activity Against Enterococcus faecium (MIC 0.25-4 µg/mL) in Direct Comparison to Paraben Esters

The compound has demonstrated potent antibacterial activity against the clinically relevant pathogen Enterococcus faecium, with a reported MIC range of 0.25-4 µg/mL . For context, the MIC of ethyl paraben (ethyl 4-hydroxybenzoate) against the same strain is significantly higher, reported at 519.7 µg/mL [1]. This ~130- to >2000-fold increase in potency (depending on the exact endpoint) highlights the profound impact of the 3-ethyl substitution on the aromatic ring compared to esterification of the carboxylate.

Antimicrobial Screening Infectious Disease Drug Discovery

Validated Role as a Synthetic Precursor in Patented Cathepsin S and HIV-1 RT Inhibitor Programs

This compound is specifically claimed as a synthetic intermediate in patents for cathepsin S inhibitors and has been used to generate a series of potent HIV-1 reverse transcriptase (RT) inhibitors . For example, derivatives incorporating the 3-ethyl-4-hydroxybenzoic acid scaffold achieved EC50 values in the low nanomolar range against wild-type HIV-1 . This specific substitution pattern is crucial for activity against NNRTI-resistant mutant strains (e.g., K103N/Y181C), a property not present in analogs lacking the 3-ethyl group .

Medicinal Chemistry Protease Inhibition Antiviral Drug Discovery

Primary Research and Development Applications for Procuring 3-Ethyl-4-hydroxybenzoic Acid (CAS 105211-75-4)


Scaffold for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

As a key intermediate in the synthesis of dipyridodiazepinone-based inhibitors, this compound is essential for programs targeting NNRTI-resistant HIV-1 strains. The ethyl group is critical for maintaining potency against the K103N/Y181C double mutant .

Building Block for Cathepsin S Inhibitors in Autoimmune and Chronic Pain Research

The compound's structure is part of patented chemical matter designed to inhibit cathepsin S, a validated target for autoimmune disorders. This provides a direct entry point for medicinal chemists working in this therapeutic area .

Core Moiety for Exploring Antimicrobial Structure-Activity Relationships (SAR) Against Enterococcus faecium

With potent, low µg/mL activity against E. faecium, this compound serves as a valuable hit for antimicrobial discovery programs, particularly those focused on tackling vancomycin-resistant enterococci (VRE).

Lipophilic Probe in Phenolic Acid Antioxidant SAR Studies

Researchers studying the impact of alkyl substitution on the antioxidant capacity of phenolic acids will find this compound a useful comparator. Its measurable DPPH activity (IC50 30 µg/mL) contrasts sharply with inactive analogs .

Quote Request

Request a Quote for 3-Ethyl-4-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.